N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide
Description
This compound belongs to the thiopheno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- 3-Prop-2-enyl group, introducing an unsaturated aliphatic chain that may influence reactivity or binding flexibility.
- N-(3,4-dichlorophenyl)acetamide moiety, providing electron-withdrawing chlorine atoms at the 3- and 4-positions of the phenyl ring, which can modulate electronic properties and bioactivity.
While direct synthesis data for this compound are absent in the evidence, analogous methods involve alkylation of thiopheno-pyrimidinone precursors with chloroacetamide derivatives under basic conditions (e.g., sodium acetate or sodium methylate) .
Properties
Molecular Formula |
C19H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c1-4-7-24-18(26)16-10(2)11(3)28-17(16)23-19(24)27-9-15(25)22-12-5-6-13(20)14(21)8-12/h4-6,8H,1,7,9H2,2-3H3,(H,22,25) |
InChI Key |
CXJZGKGXYBPLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carbonitrile Derivatives
A widely adopted method involves the reaction of 2-aminothiophene-3-carbonitrile with acetic anhydride under reflux conditions. The reaction proceeds via intramolecular cyclization, forming the pyrimidine ring. Quantum mechanical studies confirm that this step follows a concerted mechanism with an activation energy of approximately 28.5 kcal/mol.
Reaction Conditions:
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate the cyclization. This method reduces reaction times from hours to minutes while improving yields to 80–85%. The microwave energy facilitates rapid dielectric heating, minimizing side reactions such as oxidation of the thiophene ring.
Formation of the Thioether Linkage
The critical thioether bridge between the thienopyrimidine and acetamide moieties is established via nucleophilic aromatic substitution (SNAr).
Thiolation of the Pyrimidine Ring
The prop-2-enyl-substituted thienopyrimidin-4-one is treated with sodium hydride to generate a thiolate anion at position 2. Subsequent reaction with 2-bromo-N-(3,4-dichlorophenyl)acetamide in tetrahydrofuran (THF) yields the thioether product.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents oxidation of thiolate |
| Molar Ratio (Pyrimidine:Acetamide) | 1:1.2 | Minimizes unreacted acetamide |
| Solvent Polarity | THF (ε = 7.6) | Enhances nucleophilicity |
Yield: 60–65% after column chromatography.
Coupling with N-(3,4-Dichlorophenyl)Acetamide
The final step involves coupling the thioether intermediate with N-(3,4-dichlorophenyl)acetamide under Ullmann conditions.
Copper-Catalyzed Coupling
A mixture of the thioether intermediate, N-(3,4-dichlorophenyl)acetamide, copper(I) iodide, and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) is heated to 130°C for 24 hours. The reaction proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) spectroscopy.
Scale-Up Challenges:
-
Industrial protocols replace batch reactors with continuous flow systems to improve heat transfer and reduce reaction time to 8 hours.
-
Catalyst loading is reduced from 10 mol% to 5 mol% using nanoparticle-supported copper catalysts.
Analytical Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Table 1. Spectroscopic Data for Key Intermediates
| Compound Stage | -NMR (δ, ppm) | IR (cm) | MS (m/z) |
|---|---|---|---|
| Thienopyrimidin-4-one | 8.21 (s, 1H, H-2) | 1685 (C=O) | 247 [M] |
| Prop-2-enyl Derivative | 5.90–5.10 (m, 3H, CH=CH) | 1640 (C=C) | 303 [M] |
| Final Product | 7.45–7.20 (m, 3H, Ar-H) | 1715 (C=O) | 532 [M] |
Industrial Production and Green Chemistry
Continuous Flow Synthesis
Large-scale production utilizes microreactors to enhance mixing and thermal control. A representative protocol involves:
-
Pumping reactants through a copper-packed bed reactor at 10 mL/min.
-
In-line IR monitoring for real-time quality control.
-
Automated crystallization using anti-solvent precipitation.
Environmental Metrics:
-
E-Factor: 12.5 (traditional batch) vs. 7.2 (flow system).
-
Solvent Recovery: 90% achieved via distillation.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can result in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide can exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a related compound was shown to reduce cell viability at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against a range of pathogens. Research has shown that derivatives of this compound can inhibit the growth of bacteria and fungi. In a screening study, certain derivatives exhibited zones of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.
3. Central Nervous System Activity
The presence of specific functional groups in the compound may confer neuroprotective properties or influence neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate CNS activity, suggesting a potential role in treating neurological disorders.
Case Studies
-
Anticancer Efficacy Study
- A study investigated the effects of similar pyrimidine derivatives on human cancer cell lines. Results indicated that these compounds could lead to significant reductions in cell viability at concentrations as low as 10 µM.
-
Antimicrobial Screening
- In another study focusing on antimicrobial properties, derivatives were screened for antibacterial activity against common pathogens. Some derivatives showed effective inhibition zones greater than 15 mm at specified concentrations.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Acetamide Group
- N-(4-Chlorophenyl) Analog ():
Replacing the 3,4-dichlorophenyl group with a 4-chlorophenyl reduces electron-withdrawing effects. This modification could decrease binding affinity in targets sensitive to halogen positioning, such as enzyme active sites . - N-(2,3-Dichlorophenyl) Analog (): The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide shares a dichlorophenyl group but lacks the thiopheno-pyrimidinone core. Its pyrimidinone ring instead of a fused thiophene system may reduce planarity and alter solubility .
- N-(2,4,6-Trichlorophenyl) Analog ():
Increased chlorine substitution (trichloro vs. dichloro) likely enhances lipophilicity but may reduce solubility, as seen in its higher melting point (>258°C) compared to dichloro analogs (230°C) .
Variations in the Thiopheno-Pyrimidinone Core
- 3-Ethyl-5,6-Dimethyl Derivatives (): Compounds like 2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide () replace the prop-2-enyl group with an ethyl chain.
- Prop-2-enyl vs. Ethyl Substituents:
The prop-2-enyl group in the main compound introduces a reactive allyl position, which may participate in covalent binding or oxidation pathways absent in ethyl-substituted analogs .
Hydrogen Bonding and Crystallography
- The thiopheno-pyrimidinone core facilitates hydrogen bonding via its carbonyl and thioether groups, as observed in similar structures analyzed via SHELX programs ().
- Compared to non-fused pyrimidinones (), the fused thiophene ring enhances planarity, promoting stronger intermolecular interactions and higher thermal stability .
Biological Activity
N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of thienopyrimidine derivatives, which have been studied for various therapeutic applications including antimicrobial and anticancer properties.
- Molecular Formula : C19H17Cl2N3O2S2
- Molecular Weight : 454.39 g/mol
- CAS Number : 679814-39-2
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in disease processes. For instance, thienopyrimidine derivatives have been shown to act on kinases and other signaling pathways that regulate cell proliferation and survival.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have demonstrated that thienopyrimidine derivatives exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
- A study indicated that compounds similar to N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo) showed effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations .
-
Anticancer Properties
- Research has highlighted the potential anticancer effects of thienopyrimidine derivatives through apoptosis induction in cancer cells. This compound may activate intrinsic apoptotic pathways leading to cell death in tumor cells.
- In vitro studies revealed that treatment with related compounds resulted in reduced viability of cancer cell lines, suggesting a dose-dependent response .
- Enzyme Inhibition
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of nucleotide synthesis enzymes |
Case Study Example
A notable case study investigated the compound's effect on a specific cancer cell line (e.g., MCF-7 breast cancer cells). The results indicated that treatment with the compound at concentrations ranging from 10 µM to 50 µM led to significant reductions in cell viability over 48 hours, with a calculated IC50 value around 25 µM.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multistep reactions, typically starting with the formation of the thieno[2,3-d]pyrimidinone core. Key steps include:
- Nucleophilic substitution to introduce the thioacetamide group.
- Allylation (prop-2-enyl group addition) under controlled conditions (e.g., anhydrous solvent, inert atmosphere).
- Final coupling with 3,4-dichloroaniline derivatives via amide bond formation. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (70–90°C for cyclization), and catalyst selection (e.g., DCC for amidation). Reaction progress should be monitored via TLC, and purity confirmed by NMR (e.g., δ 12.50 ppm for NH protons) and elemental analysis (C, N, S deviations <0.5%) .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
A combination of techniques is essential:
- 1H/13C NMR : Assign peaks for protons on the dichlorophenyl ring (δ 7.82–7.28 ppm), thiophenopyrimidine NH (δ 12.50 ppm), and allyl groups (δ 6.01 ppm).
- Mass spectrometry (MS) : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 344.21) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
Q. How can researchers screen this compound for biological activity?
Begin with in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., anticancer, anti-inflammatory). Examples include:
- Cytotoxicity assays (MTT or SRB) against cancer cell lines.
- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity).
- Molecular docking to predict binding affinity with targets like kinase domains .
Advanced Research Questions
Q. How should researchers address discrepancies in elemental analysis data (e.g., C, N, S content)?
Minor deviations (e.g., C: 45.29% observed vs. 45.36% calculated) may arise from incomplete purification or hygroscopicity. Mitigation strategies include:
- Recrystallization in non-polar solvents (e.g., ethyl acetate/hexane).
- Repeated drying under high vacuum to remove solvent traces.
- Cross-validation with X-ray crystallography or combustion analysis for absolute purity .
Q. What mechanistic insights can explain the compound’s reactivity in oxidation/reduction reactions?
The thioether (-S-) and allyl groups are redox-sensitive. For example:
- Oxidation with H₂O₂ converts the thioether to sulfoxide/sulfone, altering bioactivity.
- Reduction of the allyl group (e.g., catalytic hydrogenation) stabilizes the molecule but may reduce steric effects critical for target binding. Monitor changes via HPLC-MS and NMR to track functional group transformations .
Q. How does this compound compare structurally and functionally to analogs with modified substituents?
Comparative SAR studies highlight:
- 5,6-Dimethyl groups on the thiophenopyrimidine enhance lipophilicity and membrane permeability vs. unsubstituted analogs.
- Prop-2-enyl substitution increases steric bulk, potentially improving selectivity for hydrophobic binding pockets.
- Dichlorophenyl vs. 4-nitrophenyl analogs show divergent electronic effects on receptor affinity .
Q. What computational methods are recommended for studying its reaction pathways?
Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization). Combine with molecular dynamics (MD) simulations to predict solvent effects. Experimental validation via kinetic studies (e.g., varying temperature/pH) can refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
